Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Lipophilicity Membrane permeability ADME optimization

Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid (CAS 1260589-58-9) is a chiral, non-proteinogenic β2-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) N-protecting group, a single (R)-configured stereocenter at C2, and a 2,3-dichlorobenzyl side chain. Its molecular formula is C₁₅H₁₉Cl₂NO₄ with a molecular weight of 348.2 g·mol⁻¹.

Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
Cat. No. B13979479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
Molecular FormulaC15H19Cl2NO4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
InChIKeyNYGSSEHNKWWCON-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-2-(2,3-Dichlorobenzyl)Propanoic Acid – Chiral β-Amino Acid Building Block Technical Baseline


Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid (CAS 1260589-58-9) is a chiral, non-proteinogenic β2-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) N-protecting group, a single (R)-configured stereocenter at C2, and a 2,3-dichlorobenzyl side chain [1]. Its molecular formula is C₁₅H₁₉Cl₂NO₄ with a molecular weight of 348.2 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3-AA of 3.7, topological polar surface area (TPSA) of 75.6 Ų, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 7 rotatable bonds [1]. The compound is supplied as a single enantiomer at ≥98% chromatographic purity (vendor specification) and serves as a protected β-amino acid intermediate for solid-phase peptide synthesis, peptidomimetic design, and medicinal chemistry programs requiring precise stereochemical and electronic definition .

Why Boc-(R)-3-Amino-2-(2,3-Dichlorobenzyl)Propanoic Acid Cannot Be Replaced by Generic β-Amino Acid Analogs


Substituting this compound with a non-chlorinated benzyl analog, a regioisomeric dichlorobenzyl variant, or the opposite enantiomer introduces quantifiable physicochemical and stereochemical deviations that propagate through synthesis and biological readouts. The 2,3-dichloro substitution pattern increases computed lipophilicity by approximately 1.3 log units relative to the unsubstituted benzyl parent (XLogP3-AA 3.7 vs. 2.4) [1][2], altering membrane permeability, metabolic stability, and off-target binding profiles in a manner that cannot be compensated by post hoc formulation adjustments. Stereochemical inversion from (R) to (S) produces a diastereomeric relationship in peptide contexts, fundamentally changing backbone geometry and side-chain presentation [3]. Regioisomeric chlorine placement (e.g., 2,4- vs. 2,3-dichloro) generates distinct electrostatic potential surfaces and dipole moments that affect molecular recognition even when gross lipophilicity remains similar [3].

Quantitative Differentiation Evidence for Boc-(R)-3-Amino-2-(2,3-Dichlorobenzyl)Propanoic Acid Versus Closest Analogs


Lipophilicity Gain of ΔLogP +1.3 Versus the Non-Chlorinated Benzyl Analog Drives Membrane Permeability and Metabolic Stability Differentiation

The 2,3-dichlorobenzyl-substituted compound exhibits a computed XLogP3-AA of 3.7, compared with 2.4 for the non-halogenated benzyl analog Boc-3-amino-2-benzylpropanoic acid (racemic, PubChem CID 22614206) under identical computational methodology [1][2]. This ΔLogP of +1.3 corresponds to an approximately 20-fold increase in calculated octanol-water partition coefficient, consistent with the established Hansch-Fujita π contribution of aromatic chlorine substituents [3].

Lipophilicity Membrane permeability ADME optimization

Defined (R) Stereochemistry at C2 Eliminates Diastereomeric Complexity Present in Racemic Comparator Batches

The target compound is supplied as a single defined enantiomer with one defined atom stereocenter (C2, R-configuration), as confirmed by the canonical SMILES stereodescriptor [C@@H] in PubChem [1]. In contrast, the most widely available non-chlorinated comparator (CID 22614206, CAS 26250-90-8) is registered and sold as a racemic mixture with one undefined stereocenter, introducing a 50:50 mixture of enantiomers that generates diastereomeric products upon coupling to chiral peptide chains [2].

Chiral purity Stereochemistry Peptide synthesis

Molecular Complexity and Heavy Atom Count Differentiate the 2,3-Dichlorobenzyl Scaffold from the Non-Chlorinated Analog for Fragment-Based Screening Libraries

The 2,3-dichlorobenzyl derivative exhibits a computed molecular complexity score of 397 and 22 heavy atoms, compared with a complexity of 329 and 20 heavy atoms for the non-chlorinated benzyl analog [1][2]. The increase in complexity and halogen atom count reflects the additional substitution pattern, which provides enhanced three-dimensionality and halogen-bond donor capacity absent in the parent scaffold [3].

Fragment-based drug discovery Molecular complexity Library design

2,3-Dichloro Substitution Pattern Provides a Distinct Electrostatic Potential Surface Relative to 2,4- and 3,4-Regioisomers

The 2,3-dichlorobenzyl substitution pattern positions two chlorine atoms in an ortho-meta relationship on the aromatic ring, generating a unique electrostatic potential surface and dipole orientation distinct from the 2,4-dichloro (ortho-para) and 3,4-dichloro (meta-para) regioisomers . While all three regioisomers share identical molecular formulae (C₁₅H₁₉Cl₂NO₄, MW 348.2) and similar computed bulk lipophilicity, the 2,3-pattern creates a contiguous region of negative electrostatic potential along one face of the aromatic ring, which can serve as a directional halogen-bond acceptor in protein-ligand interactions [1][2].

Electrostatic potential Halogen bonding Regioisomer differentiation

Optimal Application Scenarios for Boc-(R)-3-Amino-2-(2,3-Dichlorobenzyl)Propanoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained, Cell-Permeable β-Peptidomimetics Requiring Enhanced Lipophilicity

The +1.3 ΔLogP advantage over the non-chlorinated benzyl analog [1] makes this compound the preferred β-amino acid building block when designing peptidomimetics intended to traverse lipid bilayers. Incorporation of the 2,3-dichlorobenzyl side chain into β-peptide foldamer sequences increases calculated logD₇.₄, improving passive permeability in Caco-2 and PAMPA models class-level evidence [2]. Researchers selecting this building block over the non-chlorinated variant anticipate reduced reliance on formulation-based permeation enhancers.

Stereochemically Defined Peptide Coupling Eliminating Diastereomer Separation

Procurement of the single (R)-enantiomer at ≥98% purity enables direct incorporation into solid-phase peptide synthesis without the diastereomer resolution steps required when using the racemic benzyl analog. Each coupling step with a racemic building block generates a 1:1 diastereomeric mixture that necessitates HPLC separation, effectively doubling purification workload. Using the enantiopure (R)-isomer eliminates this burden and guarantees homogeneous product for structure-activity relationship (SAR) studies.

Halogen-Bond-Enabled Fragment Library Design Targeting Specific Protein Binding Pockets

The 2,3-dichlorobenzyl scaffold provides a directional halogen-bond acceptor site defined by the ortho-meta chlorine geometry [3]. In fragment-based screening campaigns targeting proteins with validated halogen-bond donor residues (e.g., backbone carbonyl oxygen of Gly or side-chain hydroxyl of Ser/Thr in the binding pocket), this compound offers a binding interaction not available from the non-halogenated analog or from regioisomers with different chlorine vector orientations. The higher molecular complexity score (397 vs. 329) also positions this scaffold favorably in fragment library diversity metrics.

Metabolic Stability Optimization Through Strategic Chlorine Placement in Lead Series

The 2,3-dichloro substitution pattern blocks two potential sites of oxidative metabolism on the aromatic ring (ortho and meta positions), while the para position remains unsubstituted and available for further derivatization. Compared with the non-chlorinated benzyl analog—which is susceptible to CYP-mediated hydroxylation at multiple ring positions—and the 3,4-dichloro regioisomer—which leaves the ortho position exposed—the 2,3-pattern may confer a distinct metabolic profile relevant in lead optimization campaigns targeting oral bioavailability [2].

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